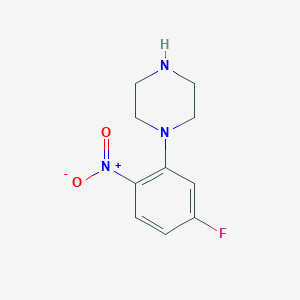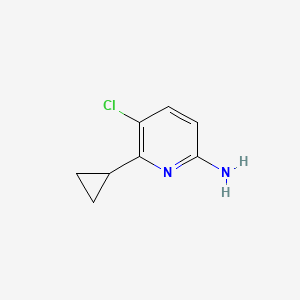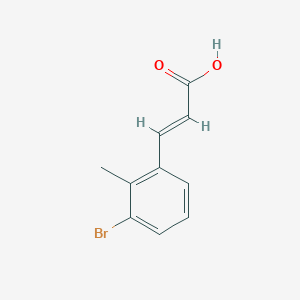![molecular formula C15H11Br2N B13528623 1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
1-[(2,5-dibromophenyl)methyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole typically involves the reaction of 2,5-dibromobenzyl bromide with indole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
1-[(2,5-dibromophenyl)methyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole moiety can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Substituted indole derivatives with various functional groups.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
Reduction Reactions: Indoline derivatives.
Coupling Reactions: Complex indole-based molecules with extended conjugation.
科学的研究の応用
1-[(2,5-dibromophenyl)methyl]-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
作用機序
The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, potentially leading to modulation of cellular processes. The bromine atoms on the phenyl ring may enhance the compound’s binding affinity to certain targets, contributing to its biological activity .
類似化合物との比較
Similar Compounds
1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position of the indole ring.
1-[(2,4-dibromophenyl)methyl]-1H-indole: A similar compound with bromine atoms at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development .
特性
分子式 |
C15H11Br2N |
|---|---|
分子量 |
365.06 g/mol |
IUPAC名 |
1-[(2,5-dibromophenyl)methyl]indole |
InChI |
InChI=1S/C15H11Br2N/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-9H,10H2 |
InChIキー |
UCCMTMJORJNEDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2CC3=C(C=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)
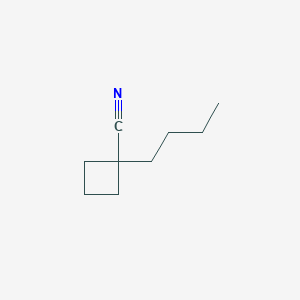
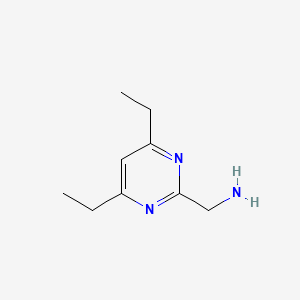


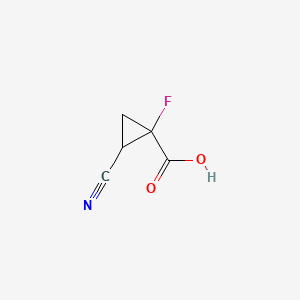
![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)
![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)


![rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
